Cas no 4682-43-3 (2-Deoxycytidine 3',5'-diphosphate)

2-Deoxycytidine 3',5'-diphosphate 化学的及び物理的性質
名前と識別子
-
- 2'-deoxycytidine 3',5'-diphosphate
- [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- 2'-DEOXYCYTIDINE-5'-DIPHOSPHATE
- DTXSID40196951
- ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-(phosphonooxy)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 3'-Cytidylic acid, 2'-deoxy-, 5'-(dihydrogen phosphate)
- 4682-43-3
- CHEMBL1229558
- deoxycytidine di-phosphate
- SCHEMBL5038295
- 2'-Pdcp
- 2'-deoxycytidine 3',5'-bis(dihydrogen phosphate)
- Q27450974
- 2-Deoxycytidine 3',5'-diphosphate
-
- インチ: InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1
- InChIKey: PIILJQRMNSOCFD-SHYZEUOFSA-N
- SMILES: C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O
計算された属性
- 精确分子量: 387.02335
- 同位素质量: 387.02326768g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 10
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 654
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -4.1
- トポロジー分子極性表面積: 201Ų
じっけんとくせい
- PSA: 201.44
2-Deoxycytidine 3',5'-diphosphate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D211765-0.25mg |
2-Deoxycytidine 3',5'-diphosphate |
4682-43-3 | 0.25mg |
$ 110.00 | 2022-06-05 | ||
TRC | D211765-.25mg |
2-Deoxycytidine 3',5'-diphosphate |
4682-43-3 | .25mg |
105.00 | 2021-08-14 | ||
TRC | D211765-.5mg |
2-Deoxycytidine 3',5'-diphosphate |
4682-43-3 | .5mg |
$ 185.00 | 2022-06-05 |
2-Deoxycytidine 3',5'-diphosphate 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
2-Deoxycytidine 3',5'-diphosphateに関する追加情報
Comprehensive Overview of 2-Deoxycytidine 3',5'-diphosphate (CAS No. 4682-43-3): Structure, Applications, and Research Insights
2-Deoxycytidine 3',5'-diphosphate (CAS No. 4682-43-3) is a biologically significant nucleotide derivative that has garnered attention in biochemical and pharmaceutical research. This compound, often abbreviated as dCDP, plays a pivotal role in nucleic acid metabolism and serves as a precursor in the synthesis of DNA and RNA analogs. Its molecular structure features a deoxyribose sugar linked to a cytosine base and two phosphate groups at the 3' and 5' positions, making it a versatile building block for oligonucleotide synthesis.
In recent years, the demand for nucleotide-based therapeutics has surged, driven by advancements in gene therapy, mRNA vaccines, and CRISPR-Cas9 technologies. Researchers frequently search for high-purity 2-Deoxycytidine 3',5'-diphosphate to support studies on DNA repair mechanisms, epigenetic modifications, and antiviral drug development. The compound's CAS No. 4682-43-3 is a critical identifier for procurement and regulatory compliance, ensuring traceability in laboratory settings.
The unique properties of dCDP make it invaluable in enzymatic assays and biocatalysis. For instance, it serves as a substrate for DNA polymerases and kinases, enabling the study of enzyme kinetics and signal transduction pathways. Its stability under physiological conditions also makes it suitable for in vitro and in vivo applications, aligning with the growing interest in precision medicine and personalized therapeutics.
From an industrial perspective, 2-Deoxycytidine 3',5'-diphosphate is synthesized through controlled phosphorylation reactions, often employing green chemistry principles to minimize environmental impact. This aligns with the global push toward sustainable biomanufacturing, a topic frequently queried in scientific forums. The compound's purity (>98%) is rigorously validated via HPLC and mass spectrometry, ensuring reproducibility in research outcomes.
Emerging trends highlight the role of dCDP in cancer research, particularly in understanding nucleotide excision repair (NER) pathways. Scientists investigating chemotherapy resistance often explore how nucleotide analogs like 2-Deoxycytidine 3',5'-diphosphate interact with tumor cells. Such studies are pivotal for developing next-generation oncology drugs, a hot topic in PubMed and Google Scholar searches.
In summary, 2-Deoxycytidine 3',5'-diphosphate (CAS No. 4682-43-3) is a cornerstone molecule in modern biochemistry. Its applications span diagnostics, therapeutics, and fundamental research, reflecting its multidisciplinary relevance. As the scientific community continues to explore genomic medicine and synthetic biology, the demand for high-quality nucleotide derivatives like dCDP is expected to grow exponentially.
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